2-(benzylthio)-N-(2-ethoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Description
The compound 2-(benzylthio)-N-(2-ethoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a structurally complex spirocyclic triazaspiro derivative. Its core structure comprises a 1,4,8-triazaspiro[4.5]deca-1,3-diene scaffold substituted with a benzylthio group at position 2, a phenyl group at position 3, and an N-(2-ethoxyphenyl)carboxamide moiety at position 6.
Properties
IUPAC Name |
3-benzylsulfanyl-N-(2-ethoxyphenyl)-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O2S/c1-2-35-25-16-10-9-15-24(25)30-28(34)33-19-17-29(18-20-33)31-26(23-13-7-4-8-14-23)27(32-29)36-21-22-11-5-3-6-12-22/h3-16H,2,17-21H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVYBXKCRLHKAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCC3(CC2)N=C(C(=N3)SCC4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzylthio)-N-(2-ethoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, and mechanisms of action, drawing on diverse research findings.
Chemical Structure and Properties
The compound features a unique spirocyclic structure characterized by a triazaspiro framework. Its molecular formula can be represented as . The presence of the benzylthio and ethoxy groups contributes to its chemical reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 484.67 g/mol |
| Solubility | Soluble in DMSO |
| Log P (octanol-water) | 1.83 |
| Melting Point | Not available |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the spirocyclic core and the introduction of functional groups using various reagents such as organolithium compounds and transition metal catalysts .
Anticancer Potential
Recent studies have highlighted the anticancer properties of related compounds in the triazaspiro series. For instance, derivatives with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells .
In vitro assays demonstrated that certain derivatives exhibited IC50 values significantly lower than standard anticancer drugs like sorafenib, indicating their potential as effective therapeutic agents . Flow cytometry analyses revealed that these compounds induced apoptotic cell death and disrupted cell cycle progression in HeLa cells.
The precise mechanism of action for 2-(benzylthio)-N-(2-ethoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis pathways .
Study 1: Anticancer Activity Evaluation
In a study evaluating various benzylthio derivatives for anticancer activity, compounds structurally related to our target compound were tested against multiple cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .
Study 2: Cardioprotective Effects
Another research effort explored the cardioprotective effects of triazaspiro compounds in models of myocardial infarction (MI). Compounds exhibiting mPTP inhibitory activity showed promise in reducing apoptotic rates in cardiac tissues during reperfusion injury . While not directly related to our compound, these findings suggest potential cardiovascular applications for similar triazaspiro structures.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 1,4,8-triazaspiro[4.5]deca-1,3-diene carboxamides , which are characterized by their spirocyclic framework and variable substituents. Below is a comparative analysis of structurally related compounds, focusing on substituents, molecular properties, and reported activities.
Table 1: Structural and Molecular Comparison
Key Findings:
Ethoxy and methoxy substituents on the aryl carboxamide (e.g., in E972-0265 and E972-0065) balance solubility and metabolic stability, with fluorinated derivatives (E972-0065) showing enhanced resistance to oxidative degradation .
Structural Analogues in Enzyme Inhibition: A structurally related compound, N-{2-[4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl}quinoline-3-carboxamide, inhibits phospholipase D (PLDf/PLD2) activity in plants and mammals . This suggests that the triazaspiro scaffold may serve as a privileged structure for enzyme inhibition.
Synthetic Accessibility :
- Compounds with simpler substituents (e.g., E972-0265) are more readily synthesized and scaled, as evidenced by their higher availability (24 mg vs. 8 mg for E972-0065) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
